(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including substitution and cyclocondensation . Common reagents used in these reactions include acyl chlorides, anhydrides, and activated carboxylic acids . The major products formed from these reactions are typically oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In medicine, oxadiazole derivatives are being explored for their potential use in drug development due to their bioactive properties .
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays . This suggests that the compound may exert its effects by modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride can be compared with other oxadiazole derivatives, such as 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one . While both compounds share the oxadiazole core, their unique substituents confer different chemical and biological properties.
Properties
Molecular Formula |
C6H7ClN2O3S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2 |
InChI Key |
RVFTZTAOHWQFFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.